![molecular formula C11H14FNO B3374175 [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol CAS No. 1017444-90-4](/img/structure/B3374175.png)
[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol
描述
“[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s widely used in medicinal chemistry to create compounds for treating human diseases .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" .作用机制
[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol is believed to act as an agonist of the monoamine transporters, which are proteins responsible for the uptake of monoamine neurotransmitters, such as dopamine and serotonin, into the presynaptic neuron. By acting as an agonist, this compound increases the activity of the monoamine transporters, leading to an increase in the uptake of monoamine neurotransmitters.
Biochemical and Physiological Effects
The effects of this compound on the physiology of the brain and behavior have been studied in a number of animal models. In these studies, this compound has been found to increase the levels of dopamine and serotonin in the brain, leading to an increase in locomotor activity and a decrease in anxiety-like behavior.
实验室实验的优点和局限性
The use of [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol in scientific research has a number of advantages, including its ability to modulate the activity of the monoamine transporters, its low toxicity, and its low cost. However, there are some limitations to the use of this compound in laboratory experiments, including its short half-life and its lack of selectivity for certain monoamine transporters.
未来方向
There are a number of potential future directions for the use of [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol in scientific research. These include further studies into the effects of this compound on the physiology of the brain and behavior, as well as the development of new analogs of this compound with improved pharmacological properties. Additionally, this compound could be used to develop new therapeutic agents for the treatment of psychiatric disorders. Finally, this compound could be used to study the effects of monoamine transporter modulation on the development and progression of neurological diseases.
科学研究应用
[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol has been used in scientific research for its ability to modulate the activity of the monoamine transporters, such as the dopamine and serotonin transporters, and has been found to have potential therapeutic applications in the treatment of psychiatric disorders. This compound has also been used to study the effects of monoamine transporter modulation on the physiology of the brain and behavior.
属性
IUPAC Name |
[1-(2-fluorophenyl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-10-3-1-2-4-11(10)13-6-5-9(7-13)8-14/h1-4,9,14H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSNOLLHQDKRAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



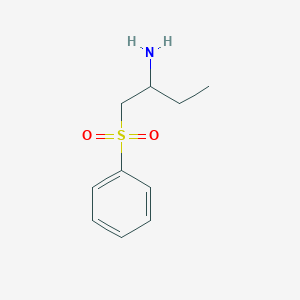

![2-[(3-Methylphenyl)methyl]butanoic acid](/img/structure/B3374105.png)

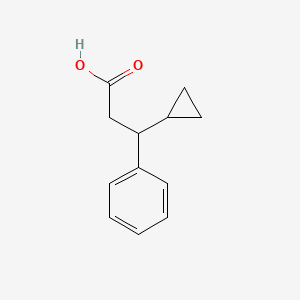
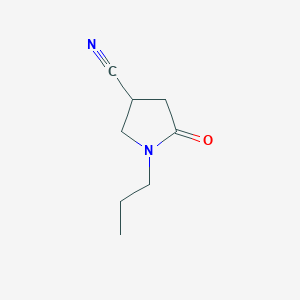
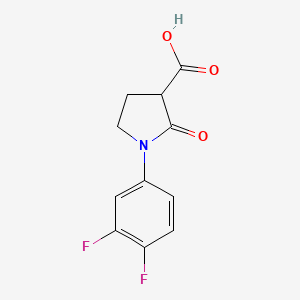

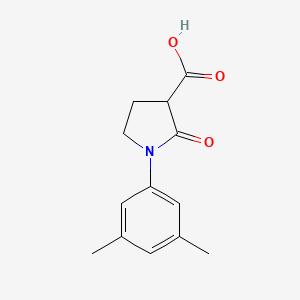


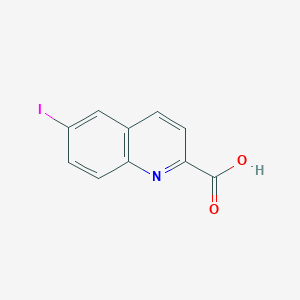
![5-[(Carboxymethyl)sulfamoyl]-2-chlorobenzoic acid](/img/structure/B3374201.png)
![1-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B3374209.png)